3'-Deoxycytidine sulphate
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Overview
Description
3’-Deoxycytidine sulphate is a derivative of deoxycytidine, a deoxyribonucleoside that is a component of deoxyribonucleic acid (DNA). It is structurally similar to cytidine, but with one hydroxyl group removed from the C2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Deoxycytidine sulphate involves the reaction of deoxycytidine with sulphuric acid. The process typically includes the following steps:
Dissolution: Deoxycytidine is dissolved in an appropriate solvent, such as methanol.
Reaction: Sulphuric acid is added to the solution, and the mixture is stirred at a controlled temperature.
Crystallization: The product is allowed to crystallize out of the solution.
Purification: The crystals are filtered, washed, and dried to obtain pure 3’-Deoxycytidine sulphate.
Industrial Production Methods
Industrial production of 3’-Deoxycytidine sulphate may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxycytidine sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to deoxycytidine.
Substitution: It can undergo nucleophilic substitution reactions where the sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxycytidine.
Substitution: Various substituted deoxycytidine derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Deoxycytidine sulphate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in anticancer therapies, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Industry: Utilized in the production of pharmaceuticals and as a biomarker for certain types of cancer
Mechanism of Action
The mechanism of action of 3’-Deoxycytidine sulphate involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which can then be further phosphorylated to form deoxycytidine triphosphate. This triphosphate form can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: A deoxyribonucleoside similar to 3’-Deoxycytidine sulphate but without the sulphate group.
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-Aza-2’-deoxycytidine: An analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Uniqueness
3’-Deoxycytidine sulphate is unique due to the presence of the sulphate group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with enzymes involved in DNA synthesis and repair .
Biological Activity
3'-Deoxycytidine sulphate (3'-dC-SO₄) is a nucleotide analog that has garnered attention due to its potential applications in cancer therapy and antiviral treatments. As a derivative of deoxycytidine, its biological activity is influenced by its structural modifications, which can affect its metabolism, mechanism of action, and therapeutic efficacy. This article explores the biological activity of this compound, including its synthesis, cellular uptake, metabolic pathways, and clinical implications.
This compound can be synthesized through various chemical processes that modify the deoxyribose sugar and the cytosine base. The synthesis typically involves protecting groups to facilitate selective reactions, followed by deprotection to yield the final product. The chemical structure is critical for its biological activity as it impacts solubility, stability, and interaction with cellular enzymes.
The biological activity of this compound primarily relies on its ability to be phosphorylated into active metabolites. Similar to other nucleoside analogs like gemcitabine, 3'-dC-SO₄ requires phosphorylation by deoxycytidine kinase (DCK) to form its triphosphate form (dC-SO₄-TP), which can then incorporate into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cytotoxic effects in rapidly dividing cells.
Table 1: Comparison of Nucleoside Analog Mechanisms
Compound | Required Kinase | Active Form | Mechanism of Action |
---|---|---|---|
3'-Deoxycytidine | DCK | dC-SO₄-TP | Incorporation into DNA |
Gemcitabine | DCK | dFdCTP | Inhibition of ribonucleotide reductase |
Cytosine Arabinoside | DCK | Ara-CTP | Incorporation into DNA |
Biological Activity in Cancer Cells
Research indicates that this compound exhibits significant growth-inhibitory effects against various cancer cell lines. For instance, studies have shown that it can bypass resistance mechanisms associated with deoxycytidine kinase deficiency. In DCK-deficient cell lines, 3'-dC-SO₄ demonstrates enhanced cytotoxicity compared to gemcitabine, suggesting its potential as an effective treatment option for tumors resistant to conventional therapies .
Case Study: Efficacy in DCK-Deficient Tumors
In a comparative study involving DCK-deficient cell lines (AG6000 and CEM/dCK-), this compound was found to be approximately four times more effective than gemcitabine. This highlights its potential utility in treating cancers where DCK expression is compromised .
Antiviral Activity
Beyond oncology, this compound has shown promise in antiviral applications. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Studies have demonstrated that compounds like 3',4'-didehydro-3'-deoxycytidine exhibit significant antiviral properties against SARS-CoV-2, indicating a potential role for related compounds in managing viral infections .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are crucial for understanding its therapeutic window and dosing strategies. Following administration, the compound undergoes rapid phosphorylation within cells. The rate-limiting step is the conversion by DCK; thus, factors affecting DCK activity can significantly influence the drug's efficacy .
Table 2: Pharmacokinetic Profiles
Parameter | Value |
---|---|
Bioavailability | High |
Peak Plasma Concentration | Varies by formulation |
Half-Life | Short (< 2 hours) |
Clinical Implications
The clinical implications of using this compound are profound. Its ability to overcome resistance mechanisms in cancer therapy positions it as a candidate for combination therapies with existing chemotherapeutics. Furthermore, ongoing research into its antiviral properties may expand its applications beyond oncology.
Properties
CAS No. |
75489-87-1 |
---|---|
Molecular Formula |
C9H13N3O7S |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C9H13N3O7S/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H,15,16,17)/t5-,6+,8+/m0/s1 |
InChI Key |
HUKMCHOXXHABCA-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O |
Origin of Product |
United States |
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